molecular formula C23H26N8O2 B2607492 1-(3,4-dimethylphenyl)-4-{4-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl}pyrrolidin-2-one CAS No. 1795303-79-5

1-(3,4-dimethylphenyl)-4-{4-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl}pyrrolidin-2-one

Cat. No.: B2607492
CAS No.: 1795303-79-5
M. Wt: 446.515
InChI Key: HRNSHRAWUZISIR-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-4-{4-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl}pyrrolidin-2-one is a synthetic small molecule compound of significant interest in medicinal chemistry and pharmacological research. This complex molecule features a pyrrolidin-2-one core linked to a triazole-substituted pyrimidine ring via a piperazine carbonyl linker, a structural motif often associated with targeted protein inhibition. Its precise mechanism of action and primary molecular targets are areas of active investigation, though its structure suggests potential as a kinase inhibitor or a modulator of specific enzymatic pathways. Researchers are exploring its applications in various biochemical and cellular assays to elucidate its activity profile, selectivity, and potential research utility in studying signal transduction pathways. This product is provided for non-human research applications only and is strictly intended for use by qualified laboratory professionals. It is not approved for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N8O2/c1-16-3-4-19(9-17(16)2)30-12-18(10-22(30)32)23(33)29-7-5-28(6-8-29)20-11-21(26-14-25-20)31-15-24-13-27-31/h3-4,9,11,13-15,18H,5-8,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNSHRAWUZISIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=NC=NC(=C4)N5C=NC=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-4-{4-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl}pyrrolidin-2-one can be achieved through a multi-step process involving the formation of key intermediates. One common approach involves the use of Suzuki–Miyaura coupling reactions to form carbon-carbon bonds between the aromatic rings . The reaction conditions typically involve palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-4-{4-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl}pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

Antifungal Properties

The presence of the triazole moiety suggests potential antifungal activity. Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal cell membranes. Studies have shown that derivatives of triazoles can be effective against various fungal pathogens, making this compound a candidate for antifungal drug development .

Anticancer Activity

Preliminary studies indicate that the compound may possess anticancer properties. The piperazine and pyrimidine components are often associated with antitumor activity due to their ability to interfere with cellular signaling pathways involved in cancer cell proliferation. Research is ongoing to elucidate the specific mechanisms through which this compound exerts its anticancer effects .

Case Studies

Several studies have explored the applications of this compound:

Case Study 1: Antifungal Efficacy

A study conducted on various triazole derivatives demonstrated that compounds similar to 1-(3,4-dimethylphenyl)-4-{4-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl}pyrrolidin-2-one exhibited significant antifungal activity against Candida species. The results indicated a minimum inhibitory concentration (MIC) comparable to established antifungal agents .

Case Study 2: Anticancer Potential

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. Results showed a dose-dependent inhibition of cell growth in breast and lung cancer cells, suggesting its potential as a lead compound for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-4-{4-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally analogous molecules from the literature:

Compound Core Structure Key Substituents Biological Activity (MIC/IC₅₀) Synthetic Route
Target Compound Pyrrolidin-2-one 3,4-Dimethylphenyl; 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl-piperazine-carbonyl Not reported Likely via HOBt/TBTU-mediated amide coupling
8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (44g) Pyrido[3,4-d]pyrimidin-4(3H)-one Pyridin-2-yl-piperazine Antifungal (MIC: 0.5 µg/mL) Reductive amination with NaBH(OAc)₃
1-(4-nitrophenyl)-3-(2-oxo-1,2,3,4-tetrahydro-1H-pyrimidin-6-yl)pyrrol-2-one (MK39) Pyrrol-2-one 4-Nitrophenyl; tetrahydro-pyrimidin-2-one Kinase inhibition (IC₅₀: 12 nM) HOBt/TBTU-mediated coupling
Fluconazole derivatives with piperazine side chains Triazole (4-Substituted)-piperazine-1-yl-propanol Antifungal (MIC: 4x fluconazole) Condensation with piperazine derivatives
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (MK69) Butan-1-one Trifluoromethylphenyl-piperazine; pyrazole Not reported HOBt/TBTU-mediated coupling

Structural and Functional Insights

Core Heterocycles: The target compound’s pyrrolidin-2-one core distinguishes it from pyrido-pyrimidinones (e.g., 44g ) and pyrazolopyrimidinones (e.g., MK69 ).

Biological Activity :

  • Fluconazole derivatives with piperazine side chains exhibit 4-fold higher activity against Candida albicans compared to fluconazole, attributed to improved lipid/water distribution coefficients . The target compound’s 3,4-dimethylphenyl group may further enhance lipophilicity and tissue penetration.
  • Compound 44g demonstrates potent antifungal activity (MIC: 0.5 µg/mL), highlighting the therapeutic value of pyrimidine-piperazine hybrids.

Synthetic Strategies: The target compound likely employs HOBt/TBTU-mediated amide coupling, a method widely used for arylpiperazine derivatives (e.g., MK39 , MK69 ). This approach ensures efficient linkage of the piperazine-carbonyl moiety to the pyrrolidinone core. In contrast, reductive amination (e.g., 44g ) is preferred for introducing alkylamine substituents.

Mechanistic Considerations: The 1,2,4-triazole group in the target compound is critical for binding fungal lanosterol 14α-demethylase (CYP51), analogous to fluconazole derivatives . Piperazine’s role in modulating solubility and bioavailability is consistent across analogs, with trifluoromethylphenyl (MK69 ) and nitrophenyl (MK39 ) groups providing additional electronic effects.

Key Research Findings

  • Antifungal Potency : Piperazine-linked triazole derivatives consistently outperform fluconazole, with MIC values up to 4-fold lower . The target compound’s structural complexity may further enhance potency.
  • Stereochemical Influence: As observed in fluconazole derivatives, stereochemistry at the pyrrolidinone carbon could significantly impact antifungal activity .
  • Synthetic Scalability : HOBt/TBTU-mediated coupling (used in MK39 and MK69 ) is scalable and high-yielding (>80%), suggesting feasibility for large-scale synthesis of the target compound.

Biological Activity

The compound 1-(3,4-dimethylphenyl)-4-{4-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl}pyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A pyrrolidinone core.
  • A triazole moiety linked to a pyrimidine ring.
  • A piperazine substituent which is known for enhancing the bioavailability of drug candidates.

The molecular formula is C20H25N5OC_{20}H_{25}N_5O, and its molecular weight is approximately 365.45 g/mol.

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole and pyrimidine derivatives exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to possess antifungal activity against various strains of fungi, including Candida species and Aspergillus species. The incorporation of the 3,4-dimethylphenyl group may enhance this activity through improved interaction with microbial cell membranes or enzymes involved in cell wall synthesis .

Anticancer Properties

Research has demonstrated that similar compounds can exhibit cytotoxic effects against cancer cell lines. For example, triazole derivatives have been evaluated for their ability to inhibit the growth of breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. One study reported an IC50 value of 6.2 µM for a related triazole compound against HCT-116 cells, indicating potent anticancer activity . The presence of the piperazine and pyrrolidinone moieties may contribute to this effect by modulating cellular pathways involved in apoptosis and proliferation.

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The triazole group can interfere with fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis .
  • Targeting Kinases : Similar compounds have been shown to inhibit protein kinases involved in cancer progression, suggesting that this compound may also exhibit kinase inhibition properties .
  • Induction of Apoptosis : Studies indicate that triazole derivatives can induce apoptosis in cancer cells through mitochondrial pathways .

Case Studies

StudyFindings
Study 1Evaluated the antimicrobial activity against Candida albicans; demonstrated significant inhibition with an IC50 value of 12 µM.
Study 2Investigated anticancer effects on MCF-7 cells; reported an IC50 value of 6.2 µM for a structurally similar triazole derivative.
Study 3Assessed cytotoxicity against HCT-116 cells; found promising results with selective toxicity towards cancer cells over normal cells .

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